molecular formula C15H22O4 B1237962 4-Gingerol CAS No. 77398-90-4

4-Gingerol

Cat. No.: B1237962
CAS No.: 77398-90-4
M. Wt: 266.33 g/mol
InChI Key: GDRKZARFCIYVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a phenolic ketone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is known for its various biological activities and is a significant component responsible for the pungent taste of ginger.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Gingerol typically involves the condensation of vanillin with acetone followed by reduction and subsequent reactions to introduce the hydroxy and methoxy groups . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Gingerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

4-Gingerol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Gingerol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Zingerone: Another phenolic compound found in ginger with similar biological activities.

    Shogaol: A related compound with a similar structure but different functional groups.

    Vanillin: A precursor in the synthesis of 4-Gingerol.

Uniqueness

This compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. Its presence in ginger and its role in imparting the characteristic pungent taste further highlight its uniqueness among similar compounds .

Properties

CAS No.

77398-90-4

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one

InChI

InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3

InChI Key

GDRKZARFCIYVCI-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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